molecular formula C22H24N2O B5755976 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine

Cat. No.: B5755976
M. Wt: 332.4 g/mol
InChI Key: UKTGPJZPPUPWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a methoxynaphthalene and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine typically involves the reaction of 4-methoxynaphthalen-1-ylmethylamine with 4-phenylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol, and may require the use of catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(4-Methoxynaphthalen-1-yl)methyl]piperazine hydrochloride
  • 1-[(2-Methoxynaphthalen-1-yl)methyl]piperazine hydrochloride
  • 1-[(6-Methoxynaphthalen-2-yl)methyl]piperazine hydrochloride

Comparison: 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine is unique due to the presence of both a methoxynaphthalene and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-18(20-9-5-6-10-21(20)22)17-23-13-15-24(16-14-23)19-7-3-2-4-8-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTGPJZPPUPWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.